3,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one
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Overview
Description
Tetrahydrocortisone, also known as 3α,17α,21-trihydroxy-5β-pregnane-11,20-dione, is a steroid and an inactive metabolite of cortisone. It is commonly referred to as urocortisone. This compound is part of the corticosteroid family and plays a significant role in the metabolism of cortisone in the human body .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrahydrocortisone can be synthesized through the reduction of cortisone. The process involves the use of specific enzymes such as 5β-reductase and 3α-hydroxysteroid dehydrogenase, which catalyze the reduction of cortisone to tetrahydrocortisone .
Industrial Production Methods: Industrial production of tetrahydrocortisone typically involves microbial transformation processes. Specific strains of bacteria or fungi are used to convert cortisone into tetrahydrocortisone through biocatalysis. This method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Tetrahydrocortisone undergoes several types of chemical reactions, including:
Oxidation: Conversion back to cortisone.
Reduction: Further reduction to other metabolites.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Enzymatic reduction using specific dehydrogenases.
Substitution: Various reagents depending on the functional group being substituted.
Major Products Formed:
Oxidation: Cortisone.
Reduction: Other tetrahydro metabolites.
Substitution: Derivatives with modified functional groups
Scientific Research Applications
Tetrahydrocortisone has several applications in scientific research:
Chemistry: Used as a reference compound in the study of steroid metabolism.
Biology: Investigated for its role in the metabolic pathways of corticosteroids.
Industry: Utilized in the production of steroid-based pharmaceuticals.
Mechanism of Action
Tetrahydrocortisone exerts its effects primarily through its interaction with glucocorticoid receptors. Upon binding to these receptors, it influences gene expression, leading to the modulation of various biological processes such as inflammation and immune response. The molecular pathways involved include the inhibition of pro-inflammatory cytokines and the suppression of immune cell activity .
Comparison with Similar Compounds
- Tetrahydrocortisol
- Tetrahydrocorticosterone
- Cortisol
- Cortisone
Comparison: Tetrahydrocortisone is unique in its reduced activity compared to its parent compound, cortisone. Unlike cortisol and cortisone, which are active glucocorticoids, tetrahydrocortisone is an inactive metabolite. This makes it a valuable compound for studying the metabolic pathways and the regulation of corticosteroid activity in the body .
Properties
IUPAC Name |
3,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-15,18,22-23,26H,3-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGWGHVTLUBCEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861576 |
Source
|
Record name | 3,17,21-Trihydroxypregnane-11,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40861576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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